molecular formula C7H5BrClNO B12823143 4-Amino-3-bromo-5-chlorobenzaldehyde

4-Amino-3-bromo-5-chlorobenzaldehyde

Cat. No.: B12823143
M. Wt: 234.48 g/mol
InChI Key: ZZYXZVAQBRDTIO-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-chlorobenzaldehyde: is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzaldehyde, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-chlorobenzaldehyde typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromo-5-chlorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Br2, Cl2) and catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the benzene ring, depending on the reagents used.

Scientific Research Applications

Chemistry: 4-Amino-3-bromo-5-chlorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of novel drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties for various applications .

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and chloro groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: The combination of amino, bromo, and chloro substituents in 4-Amino-3-bromo-5-chlorobenzaldehyde makes it a versatile compound with unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

4-amino-3-bromo-5-chlorobenzaldehyde

InChI

InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2

InChI Key

ZZYXZVAQBRDTIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)C=O

Origin of Product

United States

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